4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]piperidine

Medicinal Chemistry Structure-Activity Relationship (SAR) CCR5 Antagonists

This 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]piperidine (CAS 1248474-59-0) is the regiospecifically validated building block for SAR programs requiring a 4-pyrazolylpiperidine core. The 4-position attachment is non-fungible—substitution with the 3-piperidine isomer leads to complete loss of target activity. The electron-withdrawing CF3 group blocks oxidative metabolism, making it superior to non-fluorinated analogs. With MW 219.21 and XLogP3 1.2, it is an ideal fragment for FBDD against kinases or GPCRs. High purity (95%) minimizes false positives in screening. Procure this exact regioisomer to maintain geometry-critical target interactions.

Molecular Formula C9H12F3N3
Molecular Weight 219.21 g/mol
CAS No. 1248474-59-0
Cat. No. B1427933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]piperidine
CAS1248474-59-0
Molecular FormulaC9H12F3N3
Molecular Weight219.21 g/mol
Structural Identifiers
SMILESC1CNCCC1N2C=CC(=N2)C(F)(F)F
InChIInChI=1S/C9H12F3N3/c10-9(11,12)8-3-6-15(14-8)7-1-4-13-5-2-7/h3,6-7,13H,1-2,4-5H2
InChIKeyITNXUYZIQBGQFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.1 g / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]piperidine (CAS 1248474-59-0): A Key Heterocyclic Building Block


4-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]piperidine (CAS 1248474-59-0) is a small-molecule building block featuring a piperidine ring substituted at the 4-position with a 3-(trifluoromethyl)pyrazole moiety [1]. Its core structure is central to the synthesis of various bioactive molecules, particularly as a key intermediate in the development of kinase inhibitors and receptor modulators [2]. The compound's utility in medicinal chemistry is significantly enhanced by the electron-withdrawing and lipophilic trifluoromethyl group, which is known to influence metabolic stability and target binding [2].

Why Generic 4-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]piperidine Cannot Be Easily Replaced


Substitution with close positional isomers, such as 3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]piperidine (CAS 1247165-32-7), is not straightforward as the point of attachment on the piperidine ring fundamentally alters the molecule's three-dimensional vector and, consequently, its interaction with biological targets [1]. Research on 4-pyrazolylpiperidine scaffolds has explicitly demonstrated that optimal placement of a nitrogen atom in the heterocycle relative to the piperidine's 4-position is critical for potent CCR5 antagonism, a finding that underscores the importance of precise regiochemistry [2]. Using an incorrect isomer can lead to a complete loss of desired biological activity, making the 4-substituted variant non-fungible for projects targeting specific geometries.

Quantitative Evidence for Selecting 4-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]piperidine


Regiospecific Geometric Positioning vs. 3-Positional Isomer

The 4-substituted piperidine isomer provides a distinct exit vector compared to the 3-substituted analog, CRITICAL for target binding. SAR studies on 4-(pyrazolyl)piperidine scaffolds have established that the optimal placement of a key nitrogen atom is meta to the bond at the piperidine's 4-position for potent CCR5 antagonism [1]. This spatial arrangement is inherent to the 4-substituted scaffold and is not achievable with the 3-substituted isomer, 3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]piperidine [2].

Medicinal Chemistry Structure-Activity Relationship (SAR) CCR5 Antagonists

Certified High Purity for Reproducible Research vs. Lower-Grade Alternatives

Supplier-certified purity directly impacts the reliability of downstream experiments. Reputable vendors provide this compound at a catalog purity of 98% , representing a higher and more stringently verified standard than the 95% baseline commonly offered for this and related building blocks [1]. This difference minimizes confounding effects from impurities in sensitive biological assays or multi-step syntheses.

Chemical Synthesis Procurement Quality Control

Optimized Physicochemical Profile for CNS Drug Discovery vs. Non-Fluorinated Analogs

The compound's computed properties align well with desirable parameters for CNS drug candidates. Its XLogP3 of 1.2 [1] is within the optimal range for CNS penetration (typically 1-3), and its low molecular weight (219.21 g/mol) and single hydrogen bond donor are favorable for ligand efficiency. The 3-substituted isomer has an identical XLogP3 of 1.2 [2], but offers a different spatial presentation as noted above. In contrast, non-fluorinated pyrazolyl-piperidine analogs lack the metabolic stability conferred by the trifluoromethyl group [3].

Fragment-Based Drug Discovery Physicochemical Properties CNS Drug Design

Validated Application Scenarios for 4-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]piperidine


Structure-Activity Relationship (SAR) Exploration of 4-Pyrazolylpiperidine Series

Purchasing this compound is validated when exploring the SAR of a hit containing a 4-pyrazolylpiperidine core, as the specific regioisomer is proven to be critical for activity. The established SAR showing that the optimal positioning of the heterocycle's nitrogen is meta to the 4-piperidine linkage [1] confirms this as the correct starting scaffold, not the 3-substituted isomer.

Fragment-Based Lead Generation for Kinase or GPCR Targets

As a low molecular weight (219.21 g/mol) fragment with an optimal lipophilicity profile (XLogP3 = 1.2) [2], the compound is an ideal starting point for fragment-based screening against kinases or GPCRs. Its high purity (98%) ensures screening data quality, minimizing false positives from impurities.

Synthesis of Bioactive Compounds Requiring a Metabolically Stable Pyrazole Motif

Use this compound as a synthetic intermediate when a metabolically stable, lipophilic pyrazole is required. The trifluoromethyl substituent is a well-known strategy to block metabolic oxidative metabolism, a key design principle inferred from medicinal chemistry practice [3]. This is preferable to non-fluorinated analogs that may be subject to rapid clearance.

Quote Request

Request a Quote for 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.